REACTION_CXSMILES
|
O1CCCC1.[CH:6]([Mg]Br)=[CH2:7].[Br:10][C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][C:12]=1[N+:18]([O-])=O.[Cl-].[NH4+]>C(OCC)(=O)C>[Br:10][C:11]1[CH:16]=[CH:15][C:6]([CH3:7])=[C:13]2[C:12]=1[NH:18][CH:17]=[CH:14]2 |f:3.4|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
under stirring for one hour in nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the insoluble matters were filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Then, the residue was purified by silica gel column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C2C=CNC12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |